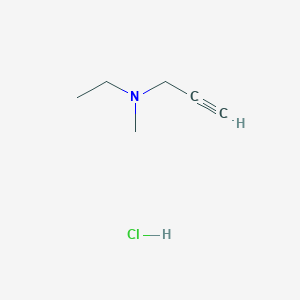

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol.

Métodos De Preparación

The synthesis of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of ethylamine with propargyl bromide in the presence of a base, followed by the addition of methyl iodide . The reaction conditions typically include a solvent such as toluene and a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise in the development of drugs targeting neurological disorders, including depression and anxiety. Recent studies indicate that compounds similar to this amine exhibit significant antidepressant properties, potentially due to their ability to modulate neurotransmitter systems.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules. Its alkyne functional group allows for various reactions, including cycloadditions and coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

Research has demonstrated that this compound can act as a neurotransmitter analog. Studies focusing on its interactions with neurotransmitter receptors have provided insights into its potential roles in modulating synaptic transmission and influencing behavior.

Antitumor Activity

Recent findings suggest that derivatives of this compound exhibit antitumor activity against various cancer cell lines. Notably, modifications to the phenyl group can enhance cytotoxic effects, indicating a structure-activity relationship (SAR) that warrants further exploration.

Data Tables

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain. This suggests potential therapeutic applications for mood disorders.

Case Study 2: Antitumor Properties

In vitro experiments demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study reported a 50% reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, propargylamine derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects . Additionally, the compound may interact with other molecular targets, such as lysine-specific demethylase-1 (LSD-1), influencing gene expression and cellular processes .

Comparación Con Compuestos Similares

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:

Prop-2-yn-1-amine hydrochloride: This compound has a similar structure but lacks the ethyl and methyl substituents.

Selegiline hydrochloride: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.

Pargyline hydrochloride: Another MAO inhibitor with applications in treating neurodegenerative diseases.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, a propargylamine derivative, has garnered interest in various fields due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in medicinal chemistry, particularly in neuroprotection and antimicrobial activity.

This compound can be synthesized through various organic reactions, primarily involving propargylamine. Its structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions. The compound serves as a versatile building block in organic synthesis, particularly for creating propargylamine derivatives which are relevant in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Monoamine Oxidase Inhibition : Propargylamines are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially providing neuroprotective effects against neurodegenerative diseases like Parkinson's and Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Properties

This compound and its derivatives have been investigated for their neuroprotective effects. Research indicates that these compounds may reduce neuronal apoptosis and promote cell survival under stress conditions. A study highlighted the potential of propargylamines in protecting dopaminergic neurons from degeneration.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong activity |

| Escherichia coli | 0.020 | Strong activity |

| Bacillus subtilis | 0.050 | Moderate activity |

| Candida albicans | 0.078 | Moderate antifungal activity |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have explored the efficacy of propargylamines in clinical settings:

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines treated with this compound demonstrated a reduction in oxidative stress markers and improved cell viability compared to untreated controls.

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of several propargylamine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential use in treating resistant infections .

Propiedades

IUPAC Name |

N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLYXUIOFOQMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.